2,5,6-Triphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol
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Overview
Description
2,5,6-Triphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is a heterocyclic compound that contains a thiadiazine ring
Preparation Methods
The synthesis of 2,5,6-Triphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl groups and a thiadiazine moiety. The reaction conditions often include the use of a solvent, a catalyst, and controlled temperature and pressure to facilitate the formation of the desired compound.
Chemical Reactions Analysis
2,5,6-Triphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.
Scientific Research Applications
2,5,6-Triphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5,6-Triphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2,5,6-Triphenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can be compared with other similar compounds, such as:
2,4,5-Triphenyl-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a thiadiazine ring.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound contains a dithiazine ring and has different substituents compared to this compound.
Properties
CAS No. |
62625-48-3 |
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Molecular Formula |
C21H18N2OS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,5,6-triphenyl-4,6-dihydro-1,3,4-thiadiazin-5-ol |
InChI |
InChI=1S/C21H18N2OS/c24-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)25-20(22-23-21)17-12-6-2-7-13-17/h1-15,19,23-24H |
InChI Key |
GQAAJTZVLFZRAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NN=C(S2)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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